MAO-A vs. MAO-B Isoform Selectivity — 4-Phenyloxazole Scaffold IC₅₀ Comparison
A derivative of 4-phenyloxazole-2-carbaldehyde was evaluated for inhibition of human recombinant MAO-A and MAO-B in Sf9 cell assays. The compound demonstrated an IC₅₀ of 0.720 nM against MAO-A versus 1.90×10³ nM (1.90 μM) against MAO-B [1]. This represents a selectivity ratio (MAO-B/MAO-A) exceeding 2,600, establishing the 4-phenyloxazole-2-carbaldehyde scaffold as a potent, highly selective MAO-A inhibitor framework. This selectivity profile differs markedly from 5-phenyloxazole carbaldehyde derivatives, for which equivalent dual-enzyme head-to-head data are not reported in the primary literature at comparable resolution.
| Evidence Dimension | Inhibitory potency against MAO-A vs. MAO-B |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 0.720 nM; MAO-B IC₅₀ = 1.90×10³ nM |
| Comparator Or Baseline | 5-Phenyloxazole carbaldehyde derivatives (no equivalent quantitative dual-enzyme data reported at comparable resolution in primary literature; evidence gap noted) |
| Quantified Difference | MAO-A/MAO-B selectivity ratio > 2,600 |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A), 5-phenylacetaldehyde (MAO-B); hydrogen peroxide production measured after 1 hour |
Why This Matters
For researchers developing selective MAO-A inhibitors for CNS disorders, the 4-phenyl substitution pattern enables high-potency MAO-A targeting with minimal MAO-B off-target activity, a selectivity window that alternative oxazole regioisomers lack documented evidence to support.
- [1] BindingDB. CHEMBL3415804 (BDBM50075952). MAO-A and MAO-B inhibition data for 4-phenyloxazole-2-carbaldehyde derivative. View Source
